4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid
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Overview
Description
The compound 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid is a fluorinated organic molecule. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.
Mechanism of Action
Mode of Action
The presence of a benzoic acid moiety may suggest potential interactions with proteins or enzymes that have affinity for aromatic compounds .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst .
Pharmacokinetics
Given its structure, it’s likely that the compound’s bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability could be affected by the pH of the environment. Additionally, temperature can influence the rate of the compound’s metabolic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid typically involves multiple steps, including the introduction of fluorine atoms and the formation of the aromatic ring. Common reagents used in the synthesis include fluorinating agents such as sulfur tetrafluoride and hydrogen fluoride . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of fluorinated compounds like This compound involves large-scale chemical reactors and specialized equipment to handle the highly reactive fluorinating agents. The process is carefully monitored to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Substitution reactions may involve reagents like or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in drug development and as a probe in biochemical studies.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and polymers.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the additional fluorine atoms and functional groups.
Pentafluorobenzoic acid: Contains multiple fluorine atoms but differs in the arrangement and presence of a carboxylic acid group.
Hexafluorobenzene: Fully fluorinated benzene ring, differing in the absence of additional functional groups.
Uniqueness
4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid: is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-20-9(10(12,13)14,11(15,16)17)7-4-2-6(3-5-7)8(18)19/h2-5H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZYYBWRXNBOGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C(=O)O)(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2053503-53-8 |
Source
|
Record name | 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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